molecular formula C17H18N2O4 B5752483 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide

4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide

カタログ番号 B5752483
分子量: 314.34 g/mol
InChIキー: BHLVHZWLMVLRIX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects on various diseases, including Alzheimer's disease, Huntington's disease, and schizophrenia.

作用機序

The exact mechanism of action of 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide is not fully understood, but it is believed to involve multiple targets in the brain. 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide also modulates the activity of several other neurotransmitter systems, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects
4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to have several biochemical and physiological effects in the brain. In Alzheimer's disease, 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has also been shown to reduce the levels of amyloid-beta, a protein that forms plaques in the brains of Alzheimer's patients. In Huntington's disease, 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to reduce oxidative stress and inflammation in the brain.

実験室実験の利点と制限

One advantage of using 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. However, one limitation is the lack of a clear understanding of its mechanism of action, which makes it difficult to design experiments that target specific pathways.

将来の方向性

There are several future directions for research on 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide. One direction is to further investigate its mechanism of action and identify specific targets in the brain. Another direction is to explore its potential therapeutic effects on other diseases, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Additionally, researchers could investigate the potential use of 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide in combination with other drugs to enhance its therapeutic effects.

合成法

The synthesis of 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide involves the reaction of 2,4-dimethoxybenzaldehyde with 3-pyridinecarboxylic acid and butyric anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound. The chemical structure of 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide is shown below:

科学的研究の応用

4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been extensively studied for its potential therapeutic effects on various diseases. In Alzheimer's disease, 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to improve cognitive function and reduce behavioral symptoms in clinical trials. In Huntington's disease, 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to improve motor function and delay disease progression. In schizophrenia, 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to improve cognitive function and reduce negative symptoms.

特性

IUPAC Name

4-(2,4-dimethoxyphenyl)-4-oxo-N-pyridin-3-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-13-5-6-14(16(10-13)23-2)15(20)7-8-17(21)19-12-4-3-9-18-11-12/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLVHZWLMVLRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCC(=O)NC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。